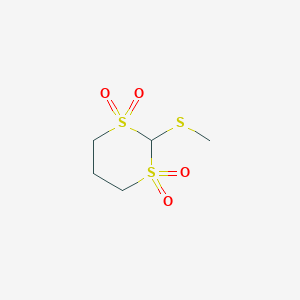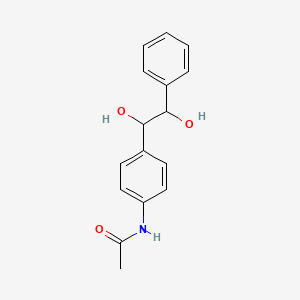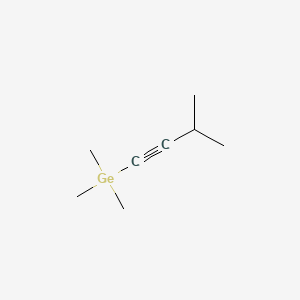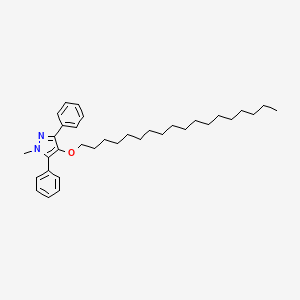
1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl, octadecyloxy, and diphenyl groups
Preparation Methods
The synthesis of 1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the methyl, octadecyloxy, and diphenyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and alkyl halides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-4-(octadecyloxy)-3,5-diphenyl-1H-pyrazole can be compared to other similar compounds, such as:
1-Methyl-4-(octadecyloxy)benzene: This compound shares the octadecyloxy group but lacks the pyrazole ring and diphenyl groups, resulting in different chemical properties and applications.
1-Methyl-3,5-diphenyl-1H-pyrazole: This compound has the pyrazole ring and diphenyl groups but lacks the octadecyloxy group, leading to variations in its reactivity and potential uses. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
60627-60-3 |
|---|---|
Molecular Formula |
C34H50N2O |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
1-methyl-4-octadecoxy-3,5-diphenylpyrazole |
InChI |
InChI=1S/C34H50N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-29-37-34-32(30-25-20-18-21-26-30)35-36(2)33(34)31-27-22-19-23-28-31/h18-23,25-28H,3-17,24,29H2,1-2H3 |
InChI Key |
BGSIBYZYEMBMKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)

![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)

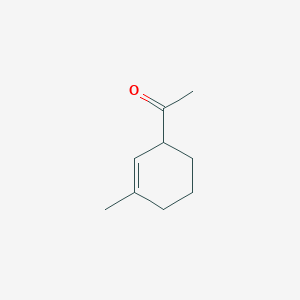
![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
